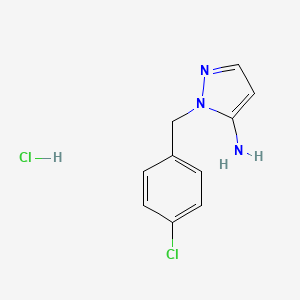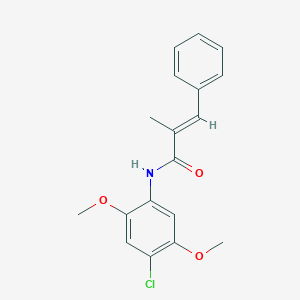
1-(4-chlorobenzyl)-1H-pyrazol-5-amine hydrochloride
Übersicht
Beschreibung
1-(4-chlorobenzyl)-1H-pyrazol-5-amine hydrochloride is a useful research compound. Its molecular formula is C10H11Cl2N3 and its molecular weight is 244.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 243.0330028 g/mol and the complexity rating of the compound is 180. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds have been reported to exhibit anti-allergic activities , suggesting potential targets could be histamine receptors or other components involved in allergic responses.
Mode of Action
Based on its structural similarity to other anti-allergic compounds, it may interact with histamine receptors, inhibiting the binding of histamine and thus preventing the allergic response .
Biochemical Pathways
Given its potential anti-allergic activity, it may influence pathways related to immune response and inflammation .
Result of Action
, similar compounds have shown significant effects on both allergic asthma and allergic itching. This suggests that 1-[(4-chlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride may have similar effects.
Biochemische Analyse
Biochemical Properties
1-[(4-chlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in oxidative stress responses, such as glutathione peroxidase and catalase . These interactions suggest that 1-[(4-chlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride may have antioxidant properties, potentially protecting cells from oxidative damage.
Cellular Effects
The effects of 1-[(4-chlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the levels of reactive oxygen species (ROS) in cells, thereby impacting oxidative stress responses . Additionally, 1-[(4-chlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride may alter the expression of genes involved in antioxidant defense mechanisms.
Molecular Mechanism
At the molecular level, 1-[(4-chlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride exerts its effects through binding interactions with specific biomolecules. It has been shown to inhibit or activate enzymes such as glutathione peroxidase and catalase, which are crucial for maintaining cellular redox balance . These interactions lead to changes in gene expression and enzyme activity, ultimately influencing cellular responses to oxidative stress.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[(4-chlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under inert atmospheric conditions at room temperature . Its long-term effects on cellular function, observed in both in vitro and in vivo studies, indicate that prolonged exposure may lead to adaptive responses in cells, such as upregulation of antioxidant defense mechanisms.
Dosage Effects in Animal Models
The effects of 1-[(4-chlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit protective effects against oxidative stress, while higher doses could potentially lead to toxic or adverse effects . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response.
Metabolic Pathways
1-[(4-chlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride is involved in metabolic pathways related to oxidative stress responses. It interacts with enzymes such as glutathione peroxidase and catalase, which play key roles in detoxifying reactive oxygen species . These interactions can affect metabolic flux and the levels of metabolites involved in redox balance.
Transport and Distribution
Within cells and tissues, 1-[(4-chlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound’s distribution is crucial for its biological activity and effectiveness in modulating cellular responses.
Subcellular Localization
The subcellular localization of 1-[(4-chlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride is an important aspect of its activity and function. It has been observed to localize in specific cellular compartments, such as the mitochondria, where it can exert its effects on oxidative stress responses . Targeting signals and post-translational modifications may direct the compound to these compartments, enhancing its biological activity.
Eigenschaften
IUPAC Name |
2-[(4-chlorophenyl)methyl]pyrazol-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3.ClH/c11-9-3-1-8(2-4-9)7-14-10(12)5-6-13-14;/h1-6H,7,12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYCDEBZUXMZCHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=CC=N2)N)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50585832 | |
| Record name | 1-[(4-Chlorophenyl)methyl]-1H-pyrazol-5-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30153-85-6 | |
| Record name | 1-[(4-Chlorophenyl)methyl]-1H-pyrazol-5-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-bromo-2,6-dimethylphenyl)-2-{[4-(4-methoxyphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4820427.png)
![2-cyano-N-(3,4-dimethylphenyl)-3-{2-[(3-phenyl-2-propen-1-yl)oxy]phenyl}acrylamide](/img/structure/B4820428.png)
![N-[3-chloro-4-(difluoromethoxy)phenyl]-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B4820443.png)

![N-[1-[(butylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-1-naphthamide](/img/structure/B4820454.png)
![1-(2,4-dichlorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B4820462.png)
![4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 3-fluorobenzoate](/img/structure/B4820470.png)

![1-{[3-(2,5-dimethyl-3-thienyl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinecarboxamide](/img/structure/B4820473.png)
![3-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-2-pyridinylpropanamide](/img/structure/B4820475.png)
![7-(difluoromethyl)-5-methyl-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4820486.png)
![dimethyl 5-({[2-(3-bromophenyl)-4-quinolinyl]carbonyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4820488.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2,3-dimethylphenoxy)butanamide](/img/structure/B4820495.png)
